5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
CAS No. |
919117-38-7 |
|---|---|
Molecular Formula |
C17H10ClN3O2 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-8-6-11(7-9-13)14-10-15(22-20-14)17-19-16(21-23-17)12-4-2-1-3-5-12/h1-10H |
InChI Key |
NHVIAWZDRJMAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring . The oxadiazole ring can be synthesized by reacting the oxazole intermediate with hydrazine and a suitable carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Reactions Involving the 1,2,4-Oxadiazole Ring
The oxadiazole moiety exhibits reactivity influenced by its substituents and ring strain:
Hydrolysis
Substitution Reactions
-
Electrophilic substitution : The phenyl group at position 3 may undergo electrophilic substitution (e.g., nitration, bromination) if activated by electron-donating groups.
-
Nucleophilic substitution : The oxadiazole nitrogen may react with strong nucleophiles, though such reactivity is less common due to the ring’s stability .
Cycloaddition
-
[4+2]-Diels-Alder : The oxadiazole could act as a diene under high-temperature conditions, though this is speculative for this derivative.
Reactions Involving the 1,2-Oxazole Ring
The oxazole ring’s reactivity is characterized by its stability and susceptibility to specific transformations:
Acid-Catalyzed Ring Opening
-
Hydrolysis : Oxazoles resist hydrolysis under mild conditions but can open under strong acidic or basic conditions to form amides or carboxylic acids.
-
Mechanistic pathway : Potential cleavage of the oxazole ring via protonation of the oxygen atom, followed by nucleophilic attack.
Electrophilic Substitution
-
Chlorophenyl group : The 4-chlorophenyl substituent may undergo nucleophilic aromatic substitution if activated by electron-withdrawing groups (e.g., nitration).
-
Phenyl group : The phenyl ring at position 3 is less reactive but could participate in electrophilic substitution (e.g., bromination) under harsh conditions.
Metal-Mediated Coupling
-
Cross-coupling : The oxazole’s aromatic system may enable palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) if functionalized appropriately.
Biological Interactions
The compound’s dual heterocyclic system may enable specific molecular interactions:
Enzyme Inhibition
-
Notum carboxylesterase : Oxadiazole derivatives have shown inhibition of Notum, a Wnt pathway regulator, with IC₅₀ values in the micromolar range .
-
HDAC inhibition : Substituted oxadiazoles exhibit histone deacetylase (HDAC) inhibition, with activity influenced by substituent positioning .
Cytotoxicity
-
Cancer cell lines : Oxadiazole derivatives demonstrate antiproliferative effects against MCF-7, A549, and HCT-116 cell lines, with IC₅₀ values ranging from nanomolar to micromolar concentrations .
Comparative Reaction Data
Structural and Functional Insights
The compound’s dual heterocyclic system confers unique reactivity:
Scientific Research Applications
Anticancer Activity
In vitro and In vivo Studies:
- Compound 5c, a derivative of 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole, demonstrated significant in vitro antiproliferative activity against HT-29 (human colorectal adenocarcinoma) and PC-3 (human prostate cancer) cell lines . The IC50 values were 6.43 µM and 9.83 µM, respectively, which are comparable to the reference drug Doxorubicin .
- In vivo studies using ehrlich ascites carcinoma (EAC) bearing mice showed that compound 5c exhibited the highest percentage increase in life span (%ILS) of 75.13% and a mean survival time (MST) of 32.4 ± 0.53 days .
- Compound 5c also significantly reduced microvessel density (MVD) in the CAM assay, indicating its potential as an anti-angiogenic agent .
Structure-Activity Relationship (SAR) Studies:
- Several studies have explored the structure-activity relationship of thiazole derivatives, which share structural similarities with this compound . These studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances anticancer activity . For example, compounds with a 4-chlorophenyl substitution showed the highest activity .
- The presence of specific heterocyclic rings, such as tetrazole and imidazole, has also been shown to be essential for activity in related compounds .
In silico Toxicity Prediction and Molecular Docking
- In silico studies have been conducted to predict the toxicity and drug score profiles of this compound derivatives . The results suggest promising profiles for these compounds .
- Molecular docking studies have been performed to understand the binding interactions of these compounds with target proteins . A correlation between antiproliferative activity and molecular docking results suggests that these compounds may serve as beneficial molecular scaffolds for antiproliferative drug development .
Related Compounds and their Applications
- 3-[4-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid, a related compound, has a molecular weight of 501.92 and is listed by American Elements .
- Various thiazole-containing compounds have demonstrated anticancer activity against different cancer cell lines . For instance, a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil .
Data Table: Anticancer Activity of Related Compounds
Mechanism of Action
The mechanism of action of 5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may inhibit the activity of enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase, which are involved in DNA replication and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Planarity
- 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole vs. 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole Substituent position significantly impacts photophysical behavior. The 5-substituted derivative exhibits tautomerism due to coplanarity between the oxadiazole and aryl rings, enabling excited-state proton transfer (ESPT). In contrast, the 3-substituted analogue lacks this coplanarity, resulting in only "normal" fluorescence .
Halogen-Substituted Derivatives
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568) Structural similarity to the target compound but includes a nitro group at the 3-position of the chlorophenyl ring. Key properties: Molecular weight = 301.69, logP = 4.24, polar surface area = 64.7 Ų .
- 3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Combines oxadiazole with a quinazolinone core and sulfur-containing linker. The fluorophenyl group introduces additional electronegativity, while the sulfur atom may improve solubility .
Physicochemical Properties
*Calculated based on molecular formula; †Estimated via analogous compounds; ‡From (similar derivatives).
Key Observations:
- Nitro-substituted analogues (e.g., Y504-5568) exhibit higher logP values, aligning with increased electron-withdrawing effects .
Biological Activity
5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀ClN₃O₂ |
| Molecular Weight | 297.736 g/mol |
| CAS Number | 354562-92-8 |
| LogP | 4.8076 |
Structural Characteristics
The compound features a unique structure that includes an oxazole and oxadiazole moiety, which contribute to its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by Bravo and Gaviraghi (1974) reported that the compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. For instance, a recent investigation highlighted its efficacy in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
Emerging research suggests neuroprotective qualities associated with this compound. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect was linked to the modulation of antioxidant enzyme activities .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells at concentrations above 10 µM.
Q & A
Q. Table 1. Structural and Spectral Data for Analogous Oxadiazoles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
